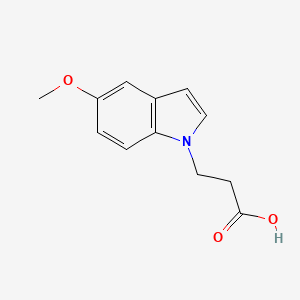

3-(5-methoxy-1H-indol-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related indole derivatives often involves complex reactions that optimize for selectivity, yield, and functional group tolerance. For instance, the synthesis of 5-lipoxygenase-activating protein inhibitors, which include complex indole structures, demonstrates the intricate steps necessary to achieve specific molecular targets with high potency and selectivity. These processes can include the incorporation of heterocycles and optimization of side chains to enhance activity and pharmacokinetics (Hutchinson et al., 2009).

Molecular Structure Analysis

The crystal and molecular structure of related indole derivatives, such as 5-methoxyindole-3-acetic acid, reveal the importance of hydrogen bonding and molecular geometry in determining the compound's physical and chemical properties. These studies can show how molecular conformation affects reactivity and interactions with biological targets (Sakaki et al., 1975).

Chemical Reactions and Properties

Indole derivatives can participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactivity of such compounds can be tailored through structural modifications, as seen in the selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids, highlighting the potential for creating diverse products through catalyzed reactions (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies on compounds like methyl 5-methoxy-1H-indole-2-carboxylate provide insights into their spectroscopic profiling, which can be essential for understanding their behavior in various environments (Almutairi et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of indole derivatives in research and application contexts. For example, the synthesis and analytical properties of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid demonstrate the role of stereochemistry and functional groups in determining the compound's reactivity and potential as a chiral resolving agent (Ichikawa et al., 2003).

Wissenschaftliche Forschungsanwendungen

Role in Disease Prevention and Therapeutic Applications

3-(5-Methoxy-1H-indol-1-yl)propanoic acid, through its structural resemblance to syringic acid and indolic compounds, has been studied for its potential in disease prevention and therapeutic applications. The compound's therapeutic properties are linked to its antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. For instance, syringic acid, which shares structural features with this compound, has shown potential in the prevention of diabetes, cardiovascular diseases, and cancer. The presence of methoxy groups on the aromatic ring, similar to those in this compound, contributes to strong antioxidant activity and could confer beneficial effects for human health, including modulating enzyme activity and influencing protein dynamics (Srinivasulu et al., 2018).

Indolic Structure Metabolites in Disease Biomarkers

The compound's indolic structure is particularly noteworthy. Indolic structure metabolites, including this compound, are gaining interest due to their role as potential biomarkers for non-infection diseases. Research indicates that indole-3-acetic acid and indole-3-propionic acid, compounds structurally related to this compound, are linked with gut bacteria and have shown relevance in cardiovascular, brain, or gastrointestinal diseases. The concentration changes of indolic compounds in the blood can potentially be used for the diagnosis and monitoring of comprehensive treatment approaches for various diseases such as schizophrenia, depression, atherosclerosis, and colorectal cancer (Beloborodova et al., 2020).

Industrial and Environmental Applications

Beyond medical applications, this compound and its related compounds have been studied for their industrial applications, particularly in the field of bioremediation, photocatalytic ozonation, and laccase-based catalysis. The compound's structural components provide versatility in its use in various industrial processes, potentially contributing to environmental sustainability (Srinivasulu et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-(5-methoxy-1H-indol-1-yl)propanoic acid is the Peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

This compound interacts with PPARs, specifically PPARα, PPARγ, and PPARδ . The compound’s interaction with these receptors modulates their activities, leading to changes in the transcription of specific genes . This modulation can result in various biological effects, depending on the specific genes affected .

Biochemical Pathways

The compound’s interaction with PPARs affects several biochemical pathways. For instance, PPARs are involved in the regulation of fatty acid storage and glucose metabolism . Therefore, the compound’s action on PPARs can influence these metabolic processes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the wide range of biological processes regulated by PPARs. For example, the compound has shown beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters in animal models of obesity and diabetes .

Eigenschaften

IUPAC Name |

3-(5-methoxyindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-10-2-3-11-9(8-10)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNDCIJEUZJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)

methanone dihydrochloride](/img/structure/B2491199.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)

![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)